6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-14-12-23-20-18(21(26)25(3)22(27)24(20)2)19(14)28-13-16-10-7-9-15-8-5-6-11-17(15)16/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEPJLAOEFUVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthalen-1-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through electrophilic substitution reactions using reagents like alkyl halides or aryl halides in the presence of a strong base.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, such as DNA replication and repair. This inhibition can lead to the disruption of cellular functions and ultimately result in cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact on Solubility : Hydroxyl groups (e.g., in ) improve aqueous solubility, while bulky aromatic groups (e.g., naphthalene in the target compound) enhance lipid solubility .
- Biological Activity: The 5-amino-6-cyano derivative exhibits potent PDE III inhibition, suggesting that electron-withdrawing groups (cyano) enhance enzyme binding. The target compound’s naphthalenylmethyl sulfanyl group may similarly modulate PDE affinity but requires experimental validation.
- Synthetic Routes : Multi-component reactions (e.g., ) are common for pyrimidine-diones, but the target compound’s synthesis likely involves thioether coupling due to the sulfanyl group.
Spectroscopic and Analytical Data
- IR Spectroscopy : Compounds with hydroxyl groups (e.g., ) show peaks at ~3450–3625 cm⁻¹ (O–H stretch), while thioether-containing analogs (e.g., ) exhibit C–S stretches near 600–700 cm⁻¹ .
- Mass Spectrometry : HR-MS data for (m/z 351.0284) aligns with theoretical values, emphasizing the utility of exact mass analysis for structural confirmation.
Biological Activity
6-Ethyl-1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound by reviewing relevant studies and findings.
Structural Characteristics
The compound is characterized by a pyrido[2,3-d]pyrimidine core structure with various substituents that may influence its biological activity. The presence of the naphthalenyl group and the sulfanyl moiety are particularly noteworthy for their potential roles in enhancing biological interactions.
Biological Activity Overview
The biological activities of pyrido[2,3-d]pyrimidines have been documented in various studies. These activities include:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial and fungal strains.
- Anticancer Potential : Some derivatives exhibit selective cytotoxicity towards cancer cell lines.
- Enzymatic Inhibition : Certain compounds act as inhibitors for various enzymes involved in disease pathways.
Antimicrobial Activity
A study by Butani et al. (2020) evaluated several pyrido[1,2-a]pyrimidine derivatives for their antimicrobial properties. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungi using the micro broth dilution method. The results indicated that several derivatives exhibited broad-spectrum activity:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| 5c | Moderate | Moderate | Effective |
| 5j | Effective | Effective | Moderate |
| 6e | Effective | Effective | Effective |
| 6f | Moderate | Poor | Effective |
These findings suggest that modifications to the pyrido[2,3-d]pyrimidine structure can enhance antimicrobial efficacy.
Anticancer Activity
Research has indicated that certain pyrido[2,3-d]pyrimidine derivatives possess anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported:
- Inhibition of Cell Proliferation : Certain derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines.
- Mechanisms of Action : Apoptotic pathways were activated in treated cells, suggesting potential for therapeutic applications.
Enzymatic Inhibition
Pyrido[2,3-d]pyrimidines have also been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example:
- Kinase Inhibition : Some derivatives have shown selectivity towards kinases implicated in cancer signaling pathways.
- Enzyme Kinetics : Detailed kinetic studies revealed that these compounds can act as competitive inhibitors with varying affinities depending on structural modifications.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of synthesized pyrido[1,2-a]pyrimidines showed that compound 5j had an MIC (Minimum Inhibitory Concentration) of 125 µg/ml against Staphylococcus aureus and 250 µg/ml against Escherichia coli.
- Cytotoxicity Assay : In vitro assays demonstrated that compound 6e reduced cell viability by 50% at a concentration of 10 µM in MCF-7 breast cancer cells.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrido[2,3-d]pyrimidine-2,4-dione core?
The core structure is typically synthesized via multi-step condensation and alkylation reactions. For example:
- Step 1 : Condensation of a substituted α-bromoacetyl intermediate with thioacetamide in acetic acid to form the thiazole ring (as seen in thieno[2,3-d]pyrimidine derivatives) .
- Step 2 : Alkylation of the intermediate using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base to introduce substituents (e.g., naphthalen-1-ylmethyl groups) .
- Key optimization : Reaction time, solvent polarity, and base strength significantly impact yields. For instance, DMF promotes efficient alkylation due to its high polarity .
Basic: How can structural characterization be systematically performed for this compound?
A multi-analytical approach is essential:
- 1H NMR : Assign signals based on substituent-induced chemical shifts. For example, the naphthalen-1-ylmethyl group exhibits aromatic protons at δ 7.45–8.20 ppm and a methylene proton near δ 4.50 ppm .
- HRMS : Confirm molecular formula (e.g., C22H14ClF3N2O3 in related compounds) with <5 ppm mass error .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1620–1680 cm⁻¹ and sulfanyl (C-S) stretches at 600–700 cm⁻¹ .
Advanced: How can contradictions in reported synthetic yields for pyrido[2,3-d]pyrimidine derivatives be resolved?
Discrepancies often arise from divergent reaction conditions. For example:
- Case Study : A 77% yield was achieved for a pyrrolo[2,3-d]pyrimidine derivative using excess naphthalen-1-ylmethanamine (3:1 molar ratio) and extended reaction times (24–48 hrs) , whereas lower yields (50–60%) in similar reactions may stem from stoichiometric imbalances or shorter durations.
- Resolution : Use design of experiments (DoE) to systematically vary parameters (e.g., reagent ratios, temperature) and identify optimal conditions .
Advanced: What methodological frameworks are recommended for evaluating biological activity?
Prioritize assays linked to structural motifs:
- Antimicrobial Testing : Use agar diffusion assays against S. aureus and E. coli, noting enhanced activity from electron-withdrawing groups (e.g., Cl substituents) .
- Anticancer Screening : Employ MTT assays on cancer cell lines, correlating activity with the compound’s ability to intercalate DNA (naphthalene moiety) or inhibit kinases (pyrimidine core) .
- Dose-Response Analysis : Calculate IC50 values using nonlinear regression models to quantify potency .
Advanced: How can computational modeling predict substituent effects on bioactivity?
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. The naphthalen-1-ylmethyl group may enhance binding via π-π stacking .
- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC50 to design derivatives with improved activity .
- AI-Driven Optimization : Integrate COMSOL Multiphysics for reaction parameter prediction or ML algorithms to prioritize substituents for synthesis .
Basic: What purification techniques are most effective for isolating this compound?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) based on solubility differences. For example, related pyrimidiones crystallize as white solids from ethanol .
- HPLC : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation (retention time ~25 min) .
Advanced: How do steric and electronic effects of the naphthalen-1-ylmethyl group influence reactivity?
- Steric Effects : The bulky naphthalene group may hinder nucleophilic attack at the pyrimidine C-2 position, requiring polar aprotic solvents (e.g., DMF) to reduce steric crowding .
- Electronic Effects : The electron-rich naphthalene ring enhances stability of the sulfanyl (-S-) linkage via resonance, as evidenced by reduced degradation in oxidative environments .
Advanced: What strategies stabilize this compound under physiological conditions?
- pH Stability : Perform accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1–9). The compound may degrade rapidly in acidic conditions due to hydrolysis of the dione ring .
- Light Sensitivity : Store in amber vials under nitrogen, as UV-Vis spectra indicate absorption bands <300 nm, suggesting photolytic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
